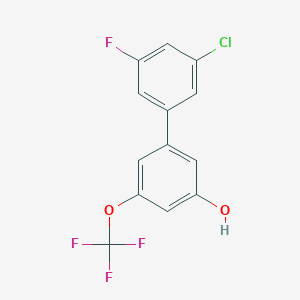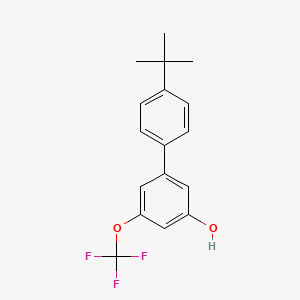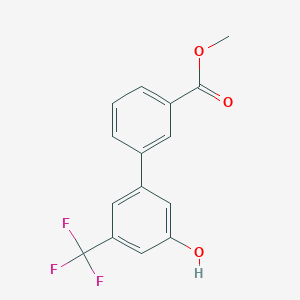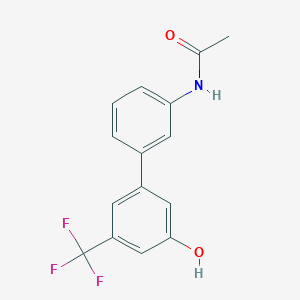
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% (5-TFMFP) is a fluorinated phenol compound that has been studied for its potential applications in scientific research. 5-TFMFP is a highly fluorinated substance that has been found to have unique properties that make it an attractive option for a variety of laboratory experiments.
作用机制
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% is believed to act as an inhibitor of enzymes and cell growth by binding to the active sites of the target proteins or enzymes. By binding to the active sites, it prevents the proteins or enzymes from carrying out their normal functions. Additionally, 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% is believed to be able to penetrate cell membranes more effectively than other compounds due to its highly fluorinated nature.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been observed to have an inhibitory effect on enzymes and cell growth, as well as an ability to penetrate cell membranes more effectively than other compounds. Additionally, it has been observed to have an anti-inflammatory effect in certain animal models.
实验室实验的优点和局限性
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% has several advantages that make it an attractive option for laboratory experiments. It is highly stable and has a long shelf life, making it easy to store and use for long periods of time. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective option for experiments.
However, 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% also has several limitations that must be taken into consideration when using it for laboratory experiments. It is a highly fluorinated compound, which can be toxic if not handled properly. Additionally, it is not as well-studied as other compounds, so its effects on organisms may be unknown.
未来方向
There are several potential future directions for 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% research. One potential direction is to further study its effects on enzymes and cell growth, as well as its ability to penetrate cell membranes. Additionally, further research could be done on its potential applications in drug delivery, as well as its potential anti-inflammatory effects. Finally, further research could be done on its potential toxicity and its effects on organisms.
合成方法
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized through a variety of methods. The most common approach is the reaction of 2,4,6-trifluorotoluene with 3-trifluoromethylphenol in the presence of a base catalyst, such as potassium carbonate or sodium hydroxide. This reaction is typically carried out at temperatures ranging from 100 to 150°C, and the reaction time can range from several hours to several days, depending on the desired yield.
科学研究应用
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as an inhibitor of enzymes, such as phosphatases, proteases, and kinases, and has been found to be especially effective against protein kinases. It has also been used as an inhibitor of certain types of cell growth, such as cancer cell growth, and as an inhibitor of gene expression. Additionally, 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in drug delivery, as it has been found to be able to penetrate cell membranes more effectively than other compounds.
属性
IUPAC Name |
3-(trifluoromethyl)-5-(2,4,6-trifluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6O/c14-8-4-10(15)12(11(16)5-8)6-1-7(13(17,18)19)3-9(20)2-6/h1-5,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKLNGNGEMLUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686648 |
Source


|
| Record name | 2',4',6'-Trifluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-36-6 |
Source


|
| Record name | 2',4',6'-Trifluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)


![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)



